Physicochemical Properties and Applied Thermodynamics of 7,7-Dimethyloctan-1-ol: A Comprehensive Technical Guide
Physicochemical Properties and Applied Thermodynamics of 7,7-Dimethyloctan-1-ol: A Comprehensive Technical Guide
Executive Summary
7,7-dimethyloctan-1-ol (CAS: 66719-35-5) is a highly specialized branched aliphatic primary alcohol. Characterized by its terminal tert-butyl group, this molecule exhibits unique steric and thermodynamic properties that distinguish it from its linear counterpart, 1-decanol. This whitepaper provides an in-depth analysis of its physicochemical profile, thermodynamic modeling anomalies, and its emerging roles in advanced formulation sciences—specifically as a prolonged cooling sensation agent and an antimicrobial intercalator.
Designed for researchers and drug development professionals, this guide synthesizes empirical data with self-validating experimental protocols to ensure scientific rigor in downstream applications.
Molecular Identity and Physicochemical Data
The structural distinctiveness of 7,7-dimethyloctan-1-ol lies in the >C< quaternary carbon located at the C7 position. This branching significantly alters the molecule's free volume, packing density, and hydrogen-bonding network compared to linear fatty alcohols.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical and thermodynamic parameters of 7,7-dimethyloctan-1-ol based on established thermophysical databases and recent literature [1, 3].
| Property | Value | Unit / Notes |
| IUPAC Name | 7,7-dimethyloctan-1-ol | - |
| CAS Registry Number | 66719-35-5 | - |
| Molecular Formula | C₁₀H₂₂O | - |
| Molecular Weight | 158.28 | g/mol |
| SMILES String | OCCCCCCC(C)(C)C | - |
| Isothermal Compressibility ( | 7.043 × 10⁻⁵ | bar⁻¹ (at 25 °C) |
| Structural Classification | Branched Primary Alcohol | Contains terminal tert-butyl group |
Note: The isothermal compressibility value highlights the fluid's resistance to uniform compression, a critical metric when designing high-pressure liquid chromatography (HPLC) methods or pressurized topical delivery systems [3].
Relative Static Permittivity & Solvation Modeling
In solvent selection for active pharmaceutical ingredients (APIs), the relative static permittivity (dielectric constant) is a paramount thermodynamic property. It dictates the solvent's ability to stabilize charges and dissolve polar compounds.
Recent advancements in computer-aided molecular design utilize Perturbation Theory combined with Group Contribution (GC) Methods to predict temperature-dependent permittivity. However, 7,7-dimethyloctan-1-ol presents a significant modeling challenge. According to recent studies, while the GC method achieves a Mean Absolute Deviation (MAD) of 0.62 across most substances, 7,7-dimethyloctan-1-ol exhibits the highest error (MAD of 4.7) [2].
Causality behind the anomaly: The GC method relies on fragmenting the molecule into functional groups (e.g., -CH₂-, -OH, >C<). The steric hindrance generated by the bulky >C< quaternary group disrupts the local dipole orientation and polarizability scaling parameters. Standard quantitative structure-property relationship (QSPR) models fail to account for the non-spherical, asymmetric electron distribution caused by this specific branching, necessitating empirical correction factors [2].
Workflow for predicting static permittivity using group contribution methods.
Formulation Applications: Sensory & Antimicrobial Efficacy
Beyond its role as a specialized solvent, 7,7-dimethyloctan-1-ol is actively utilized in dermatological and mucosal formulations.
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Sensory Stimulation (Cooling Agents): Volatility is a major limitation of traditional cooling agents like menthol. 7,7-dimethyloctan-1-ol is utilized as an alcohol residue in diester compounds of dicarboxylic acids to create long-lasting cooling sensation agents. The bulky branched tail anchors the molecule within the lipid matrix of the skin or mucosa, slowing the release kinetics and providing prolonged activation of the TRPM8 cold-sensing receptors [4].
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Antimicrobial Compositions: Branched aliphatic alcohols exhibit membrane-disrupting properties. The tert-butyl tail of 7,7-dimethyloctan-1-ol acts as a wedge, intercalating into the phospholipid bilayers of microbial cell walls, increasing membrane fluidity, and leading to cell lysis. It is frequently formulated alongside quaternary ammonium compounds to synergistically boost broad-spectrum antimicrobial efficacy [5].
Dual mechanistic pathways for sensory stimulation and antimicrobial action.
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity when working with 7,7-dimethyloctan-1-ol, researchers must employ self-validating experimental designs. The following protocol details the measurement of temperature-dependent relative static permittivity, incorporating strict internal causality checks.
Protocol: High-Precision Measurement of Relative Static Permittivity
Objective: To empirically determine the permittivity of 7,7-dimethyloctan-1-ol across a 298 K to 350 K temperature gradient, correcting for moisture-induced artifacts.
Step 1: System Calibration & Baseline Validation
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Action: Flush a coaxial capacitance cell with anhydrous ethanol, followed by drying with high-purity N₂ gas. Measure the empty cell capacitance (
). -
Self-Validation Checkpoint: Measure the permittivity of a high-purity linear standard (e.g., 1-octanol) at 298.15 K. If the measured value deviates by >0.5% from the literature standard (
), the cell geometry is compromised or contaminated. Recalibrate before proceeding. Causality: Systemic errors in propagate exponentially in perturbation models.
Step 2: Sample Preparation & Moisture Control
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Action: Store 7,7-dimethyloctan-1-ol over 3Å molecular sieves for 48 hours prior to use.
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Self-Validation Checkpoint: Perform a Karl Fischer titration on the sample. The protocol must halt if moisture content exceeds 50 ppm. Causality: Water has a static permittivity of ~80; even trace amounts will artificially inflate the permittivity readings of the non-polar branched alcohol.
Step 3: Thermal Gradient Acquisition
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Action: Inject the sample into the capacitance cell. Program the thermostatic bath to ramp from 298 K to 350 K in 5 K increments, allowing 15 minutes of equilibration per step.
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Self-Validation Checkpoint: At each temperature plateau, record the capacitance in triplicate over a 3-minute window. Calculate the standard deviation (SD). If SD > 0.02 pF, thermal equilibrium has not been reached. The system must automatically hold the temperature until SD stabilizes. Causality: Permittivity is highly sensitive to localized thermal gradients; premature measurement yields false dipole orientation data.
Step 4: Data Processing & MAD Calculation
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Action: Convert capacitance to relative static permittivity (
). Compare the empirical data against the Group Contribution (GC) perturbation model predictions. Calculate the Mean Absolute Deviation (MAD).
Conclusion
7,7-dimethyloctan-1-ol is a structurally fascinating molecule whose terminal tert-butyl branching heavily influences its macro-physical properties. While it poses distinct challenges for predictive thermodynamic models—requiring targeted corrections for steric hindrance—its unique physical profile makes it a highly valuable excipient in drug development. By leveraging its slow-release kinetics and membrane-intercalating properties, formulators can engineer superior cooling agents and robust antimicrobial systems. Adhering to self-validating protocols ensures that the exploitation of these properties remains scientifically rigorous and reproducible.
References
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Title: 7,7-dimethyl-1-octanol - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
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Title: Predicting the Relative Static Permittivity: a Group Contribution Method Based on Perturbation Theory Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
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Title: Thermophysical Properties of Chemicals and Hydrocarbons Source: Elsevier URL: [Link]
- Title: US20110081393A1 - Cooling sensation agent composition, sensory stimulation agent composition and use of the same Source: Google Patents URL
- Title: US20210032574A1 - Antimicrobial composition Source: Google Patents URL
